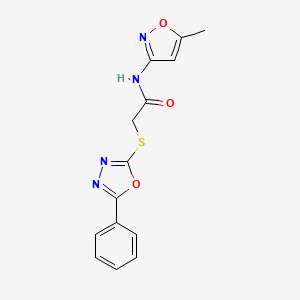

N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide” is a compound that has been synthesized and evaluated for its antimicrobial activity . It has a molecular formula of C14H12N4O3S and a molecular weight of 316.34.

Synthesis Analysis

The synthesis of this compound was achieved from readily available materials . The process involved several steps, including the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux, treatment of the resulting ester with excess of hydrazine hydrate in ethanol, condensation of the resulting hydrazide with aromatic aldehydes in methanol, and finally, treatment with chloramine-T to undergo oxidative cyclization .

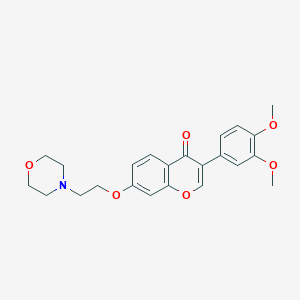

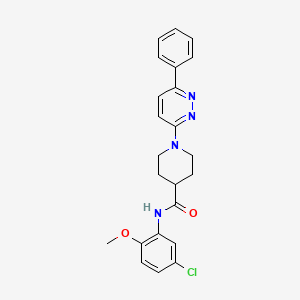

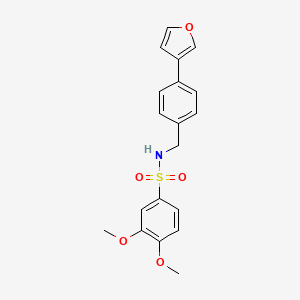

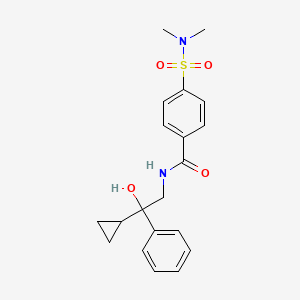

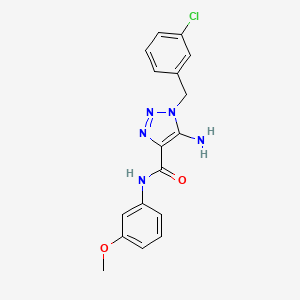

Molecular Structure Analysis

The molecular structure of this compound includes a 5-methylisoxazol-3-yl group and a 5-phenyl-1,3,4-oxadiazol-2-yl group linked by a thioacetamide group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, treatment with hydrazine hydrate, condensation with aromatic aldehydes, and oxidative cyclization with chloramine-T .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 240–241°C, and IR maxima at 3215, 1650, 1228 cm−1. The 1H NMR (DMSO-d6) data are δ 2.54 (s, 3H, isoxazole-CH3), 4.02 (s, 2H, CH2), 6.42 (s, 1H, isoxazole-H), 7.42–7.70 (m, 4H, Ar-H) 9.56 (s, 1H, NH); and the 13C NMR (DMSO-d6) data are δ 13.0, 42.3, 95.7, 124.2 .

Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis of related 1,3,4-oxadiazole derivatives including the target compound revealed a method for creating these compounds from readily available materials. These derivatives were screened for in vitro antimicrobial activity against representative bacterial and fungal strains, showing good activity for specific compounds (Marri et al., 2018) (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018). Another study highlighted the NMR study of a novel derivative containing a benzimidazole moiety, indicating the potential for further chemical analysis and application in various biological activities (Li Ying-jun, 2012) (Li Ying-jun, 2012).

Antimicrobial Evaluation

Isoxazole-substituted 1,3,4-oxadiazoles, including the compound , have shown promise in antimicrobial efficacy. Compounds synthesized in this class exhibited good activity against several bacterial and fungal strains, suggesting their potential as antimicrobial agents (Marri et al., 2018) (Marri et al., 2018). This aligns with the broader trend of investigating 1,3,4-oxadiazole derivatives for their antimicrobial properties (Hui et al., 2002) (Hui, Chu, Zhang, Wang, & Zhang, 2002).

Anticancer Properties

The exploration into the anticancer potential of 1,3,4-oxadiazole derivatives, related to the target compound, has shown that new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides possess anticancer activity. These compounds were studied for their antitumor activities against human lung adenocarcinoma cells, with specific derivatives demonstrating high selectivity and inducing apoptosis in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019) (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-9-7-11(18-21-9)15-12(19)8-22-14-17-16-13(20-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKASRHLIAOBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B2721525.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2721526.png)

![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2721529.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)

![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)